Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate
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Overview
Description
Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate is an organic compound with the molecular formula C₁₂H₁₂BrNO₂ and a molecular weight of 282.13 g/mol . It is a derivative of benzoic acid and contains a bromine atom, a cyano group, and a methyl ester group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate typically involves the bromination of a suitable benzoate precursor followed by the introduction of the cyano group. One common method involves the use of bromine and a suitable catalyst to brominate the benzoate compound. The cyano group is then introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, potassium cyanide, amines, thiols.
Reduction: Lithium aluminum hydride, hydrogen gas with a suitable catalyst.
Oxidation: Acidic or basic hydrolysis conditions.
Major Products Formed:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate is used extensively in scientific research, particularly in the synthesis of complex organic molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for chemists .
In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of biologically active molecules .
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the cyano group is converted to an amine group, altering the compound’s chemical properties .
Comparison with Similar Compounds
Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate: Contains a bromine atom, cyano group, and methyl ester group.
Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate: Contains a bromine atom, cyano group, and methyl ester group.
Uniqueness: Methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C12H12BrNO2 |
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Molecular Weight |
282.13 g/mol |
IUPAC Name |
methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate |
InChI |
InChI=1S/C12H12BrNO2/c1-12(2,7-14)9-4-8(11(15)16-3)5-10(13)6-9/h4-6H,1-3H3 |
InChI Key |
XGVCMUBNAFFDOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)C(=O)OC)Br |
Origin of Product |
United States |
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